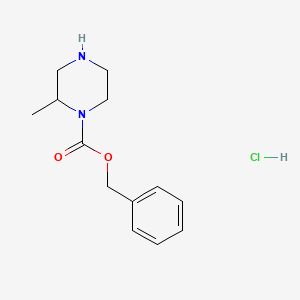

Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 2-methylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPQNIUAWYRGJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662660 | |

| Record name | Benzyl 2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-18-2 | |

| Record name | 1-Piperazinecarboxylic acid, 2-methyl-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-methylpiperazine-1-carboxylate hydrochloride: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Benzyl 2-methylpiperazine-1-carboxylate hydrochloride (CAS No. 1187928-18-2), a key building block in contemporary medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into its synthesis, purification, analytical characterization, and handling. We delve into the causality behind experimental choices, offering robust, self-validating protocols for researchers in drug discovery and development. This guide synthesizes information from established chemical principles and data on structurally related compounds to present a thorough profile, including detailed methodologies for in-house validation and characterization.

Introduction: Strategic Importance in Drug Discovery

This compound is a chiral heterocyclic compound of significant interest in the synthesis of complex pharmaceutical agents. The piperazine moiety is a well-established pharmacophore found in a multitude of approved drugs, valued for its ability to introduce a basic, hydrophilic center that can be crucial for modulating pharmacokinetic properties like solubility and bioavailability.[1] The presence of a methyl group at the 2-position introduces a chiral center, allowing for stereoselective interactions with biological targets, which can lead to improved potency and reduced off-target effects.[2]

The benzyloxycarbonyl (Cbz) protecting group on one of the piperazine nitrogens is a strategic choice, offering robust stability under a variety of reaction conditions while allowing for selective deprotection, typically via catalytic hydrogenolysis.[3] This differential protection enables chemists to selectively functionalize the second nitrogen atom, making this molecule a versatile scaffold for building diverse chemical libraries.[1] This guide will provide the necessary technical details to effectively utilize this important synthetic intermediate.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and formulation. While extensive experimental data for this specific salt is not widely published, the following table consolidates available information from chemical suppliers and inferred properties based on its structural components: the Cbz-protected 2-methylpiperazine core and its hydrochloride salt form.

| Property | Value / Inferred Value | Source / Rationale |

| IUPAC Name | benzyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride | [4] |

| CAS Number | 1187928-18-2 (racemic), 1217720-49-4 ((S)-enantiomer), 1217848-48-0 ((R)-enantiomer) | [2][5] |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [4] |

| Molecular Weight | 270.76 g/mol | [4] |

| Appearance | Expected to be a white to off-white solid powder. | Inferred from related piperazine hydrochloride salts. |

| Melting Point | Not definitively reported. Expected to be >150 °C. | Hydrochloride salts of similar organic molecules typically have relatively high melting points. Experimental determination is recommended. |

| Solubility | Soluble in DMSO.[4] Expected to have good solubility in water and polar protic solvents like methanol and ethanol due to its salt form. Sparingly soluble in non-polar organic solvents. | [4] The hydrochloride salt form significantly increases polarity and aqueous solubility compared to the free base. |

| Stability | Stable under recommended storage conditions (inert atmosphere, 2-8°C).[5] Susceptible to degradation under strong basic conditions (cleavage of Cbz group) and catalytic hydrogenation (deprotection). | [5] General knowledge of Cbz protecting group stability. |

Synthesis and Purification

The synthesis of this compound is conceptually a two-step process: N-Cbz protection of 2-methylpiperazine followed by formation of the hydrochloride salt.

Synthesis Pathway Overview

Sources

- 1. Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate | C13H18N2O3 | CID 45072576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1187928-18-2 [chemicalbook.com]

- 3. (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride | CAS 1217720-49-4 | Sun-shinechem [sun-shinechem.com]

- 4. 1217720-49-4|(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 5. 1217848-48-0|(R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Benzyl 2-methylpiperazine-1-carboxylate hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of Benzyl 2-methylpiperazine-1-carboxylate hydrochloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, stereochemical considerations, synthetic pathways, analytical characterization, and its pivotal role in the creation of novel therapeutics.

Introduction: The Strategic Importance of Substituted Piperazines

The piperazine motif is a ubiquitous scaffold in pharmaceuticals, renowned for its ability to impart favorable pharmacokinetic properties, including improved solubility and oral bioavailability. The introduction of a methyl group at the 2-position creates a chiral center, opening avenues for stereospecific interactions with biological targets. The benzyloxycarbonyl (Cbz) protecting group at the 1-position allows for selective functionalization at the 4-position, making this compound a versatile intermediate for library synthesis and lead optimization in drug discovery programs.[1]

Compound Identification and Physicochemical Properties

This compound is a chiral molecule that can exist as a racemic mixture or as individual enantiomers. The specific stereochemistry is a critical determinant of its biological activity and must be carefully considered in any synthetic or biological application.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [2] |

| Molecular Weight | 270.76 g/mol | N/A |

| CAS Number (Racemate) | 1187928-18-2 | [2] |

| CAS Number ((S)-enantiomer) | 1217720-49-4 | [3][4] |

| CAS Number ((R)-enantiomer) | 1217848-48-0 | [5] |

| Appearance | Typically a white to off-white solid | N/A |

| Solubility | Soluble in water and polar organic solvents | N/A |

Note: The properties of the free base, Benzyl 2-methylpiperazine-1-carboxylate (CAS No. 444666-46-0), will differ from the hydrochloride salt.[6][7]

Synthesis and Purification: A Guided Protocol

The synthesis of this compound involves a multi-step process commencing with the protection of a chiral starting material, followed by N-benzylation, and concluding with the formation of the hydrochloride salt. The following protocol is a representative synthesis based on established chemical principles for piperazine chemistry.[8][9]

Synthesis of the Free Base: (S)-Benzyl 2-methylpiperazine-1-carboxylate

This procedure starts with the commercially available (S)-2-methylpiperazine.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-2-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water.

-

Basification: Cool the solution to 0 °C in an ice bath and add a base, such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq), to neutralize the starting material if it is a salt and to act as an acid scavenger.

-

Cbz-Protection: Slowly add benzyl chloroformate (Cbz-Cl, 1.05 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C. The Cbz group will preferentially react with the less sterically hindered nitrogen at the 4-position.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-Benzyl 2-methylpiperazine-1-carboxylate.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure free base.

Formation of the Hydrochloride Salt

Experimental Protocol:

-

Dissolution: Dissolve the purified (S)-Benzyl 2-methylpiperazine-1-carboxylate in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Acidification: Cool the solution to 0 °C and slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes to ensure complete precipitation.

-

Isolation and Drying: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride as a white solid.

The Critical Role of Chirality

The methyl group at the 2-position of the piperazine ring introduces a stereocenter, leading to (R) and (S) enantiomers. In drug development, enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the synthesis and use of enantiomerically pure forms of this compound are often crucial for developing selective and safe drug candidates. The separation of enantiomers can be achieved through chiral chromatography or by diastereomeric salt resolution.

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons and benzylic CH₂), the piperazine ring protons, and the methyl group singlet. The integration of these signals should be consistent with the molecular structure. |

| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, the carbons of the piperazine ring, and the methyl carbon. |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the free base (C₁₃H₁₈N₂O₂). |

| High-Performance Liquid Chromatography (HPLC) | Purity is assessed by reverse-phase HPLC, typically with UV detection. Chiral HPLC is necessary to determine the enantiomeric excess of a single enantiomer. |

| Melting Point | A sharp melting point range is indicative of high purity. |

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. The Cbz-protected nitrogen at the 1-position allows for the selective introduction of various substituents at the 4-position through N-alkylation or reductive amination. The benzyl group can be subsequently removed under standard hydrogenolysis conditions to liberate the secondary amine for further functionalization. This strategic approach is widely used in the development of antagonists for various receptors, enzyme inhibitors, and other therapeutic agents.[10][11]

For instance, derivatives of N-benzylpiperazine have been investigated for their activity as FAAH inhibitors for the treatment of anxiety and pain, and as ligands for various central nervous system targets.[11]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its strategic design, incorporating a chiral center and orthogonal protecting groups, provides a powerful tool for the synthesis of complex and stereochemically defined molecules. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective application in the pursuit of novel therapeutics.

References

-

PubChem. Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate. [Link]

-

Organic Syntheses. 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. [Link]

-

PubMed. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. [Link]

-

PubChem. Benzyl piperazine-1-carboxylate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Benzyl 1-Piperazinecarboxylate: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. [Link]

- Google Patents. Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use.

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

- Google Patents. Process for preparing N-benzyl piperazine.

- Google Patents. 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions.

-

The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. [Link]

Sources

- 1. Piperazine synthesis [organic-chemistry.org]

- 2. This compound | 1187928-18-2 [chemicalbook.com]

- 3. (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride | CAS 1217720-49-4 | Sun-shinechem [sun-shinechem.com]

- 4. 1217720-49-4|(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 5. 1217848-48-0|(R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 6. 444666-46-0|Benzyl 2-methylpiperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. 1-N-Cbz-2-Methylpiperazine CAS#: 444666-46-0 [amp.chemicalbook.com]

- 8. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. EP2937341A1 - 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions - Google Patents [patents.google.com]

Benzyl 2-methylpiperazine-1-carboxylate hydrochloride molecular weight

An In-Depth Technical Guide: Benzyl 2-methylpiperazine-1-carboxylate Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a pivotal chemical intermediate, highly valued within the pharmaceutical and medicinal chemistry sectors. As a chiral building block, it provides a structurally defined piperazine scaffold, a motif prevalent in a multitude of centrally active therapeutic agents. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive examination of its core physicochemical properties, outlines a detailed, rationalized synthetic protocol, establishes a framework for analytical validation, and explores its strategic applications. Particular emphasis is placed on the role of the benzyloxycarbonyl (Cbz) protecting group and the tactical advantages this imparts in the multi-step synthesis of complex target molecules.

The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS). Its unique conformational properties and ability to present substituents in defined spatial orientations make it an ideal backbone for interacting with G-protein coupled receptors (GPCRs) and ion channels.

This compound emerges as a sophisticated derivative for several key reasons:

-

Structural Pre-organization: It provides a ready-to-use piperazine core, saving multiple synthetic steps.

-

Chirality: The methyl group at the C2 position introduces a chiral center, which is critical for achieving stereospecific interactions with biological targets, often leading to improved potency and reduced off-target effects.

-

Orthogonal Protection: The nitrogen atoms are differentially substituted. The N1 nitrogen is protected by a benzyloxycarbonyl (Cbz or Z) group, while the N4 nitrogen is protonated as a hydrochloride salt. The Cbz group is a robust protecting group that is stable to a wide range of reaction conditions but can be selectively removed, typically via catalytic hydrogenation. This allows for controlled, sequential modification of the piperazine ring, a cornerstone of modern synthetic strategy.

Physicochemical and Structural Characterization

A precise understanding of a starting material's properties is fundamental to its effective use.

Core Molecular Data

The essential identification parameters for this compound are summarized below. It is important to note that multiple CAS numbers exist, which may differentiate between specific enantiomers (e.g., the (S)-enantiomer) and the racemic mixture. Researchers should verify the stereochemistry of the material required for their specific application.

| Property | Data | Source(s) |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [1][2] |

| Molecular Weight | 270.76 g/mol | [1][2] |

| Common CAS Numbers | 1217720-49-4 ((S)-enantiomer) 1187928-18-2 (unspecified) | [1][2][3] |

| Free Base Formula | C₁₃H₁₈N₂O₂ | [4] |

| Free Base M.W. | 234.29 g/mol | [4] |

Physicochemical Properties

| Property | Description | Source(s) |

| Appearance | White to off-white solid powder | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [1] |

| Storage Conditions | Store under an inert atmosphere at 2-8°C for short-term storage; -20°C is recommended for long-term stability. | [1][2] |

Chemical Structure

Caption: Structure of this compound.

Synthesis and Purification: A Methodological Deep Dive

While specific proprietary methods may vary, a robust and logical synthesis can be designed based on fundamental principles of organic chemistry. The following represents a plausible, field-proven approach.

Retrosynthetic Analysis

A logical deconstruction of the target molecule informs the forward synthetic strategy. The primary disconnections are at the carbamate and the hydrochloride salt.

Caption: Retrosynthetic pathway for the target compound.

Proposed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and rationales.

Objective: To synthesize this compound from 2-methylpiperazine.

Step 1: N1-Selective Benzyloxycarbonylation

-

Reaction: 2-Methylpiperazine + Benzyl Chloroformate → Benzyl 2-methylpiperazine-1-carboxylate

-

Methodology:

-

To a stirred solution of 2-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C, add a mild inorganic base like sodium bicarbonate (2.5 eq) dissolved in water. This creates a biphasic system.

-

Slowly add a solution of benzyl chloroformate (Cbz-Cl, 1.0-1.1 eq) in the same organic solvent dropwise over 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

-

Causality & Expertise:

-

Why 2-methylpiperazine? This is the commercially available starting material containing the required core structure.

-

Why benzyl chloroformate? It is the standard reagent for introducing the Cbz protecting group.

-

Why a biphasic system with NaHCO₃? The N1 nitrogen of 2-methylpiperazine is less sterically hindered than N4 (due to the adjacent methyl group), making it more nucleophilic and likely to react first. However, the resulting product is still basic. The sodium bicarbonate neutralizes the HCl byproduct generated during the reaction, preventing the formation of the dihydrochloride salt of the starting material, which would halt the reaction. Using a mild base at low temperatures enhances the selectivity for mono-acylation over di-acylation.

-

Step 2: Aqueous Work-up and Extraction

-

Methodology:

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove any unreacted 2-methylpiperazine), water, and then a saturated sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free base (Benzyl 2-methylpiperazine-1-carboxylate) as an oil or solid.

-

-

Causality & Expertise: This standard liquid-liquid extraction sequence is designed to purify the product. The acid wash removes basic starting material, the water wash removes water-soluble salts, and the brine wash helps to break any emulsions and begin the drying process.

Step 3: Hydrochloride Salt Formation and Isolation

-

Reaction: Benzyl 2-methylpiperazine-1-carboxylate + HCl → this compound

-

Methodology:

-

Dissolve the crude free base from Step 2 in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in a solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution as a white solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield the final this compound.

-

-

Causality & Expertise: Converting the free base to its hydrochloride salt serves two primary purposes:

-

Purification: Precipitation is an excellent method for purification, as impurities often remain in the solvent.

-

Stability & Handling: Hydrochloride salts are typically crystalline, non-hygroscopic solids with higher melting points and better long-term stability than their corresponding free bases, which are often oils. This makes them easier to handle, weigh, and store.

-

Analytical Validation and Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and quality of the synthesized intermediate.

Analytical Workflow

Caption: Quality control workflow from synthesis to product release.

Expected Analytical Profile

The following table summarizes the expected data from standard analytical techniques used for validation.

| Technique | Expected Result / Key Features |

| ¹H NMR | - Aromatic Protons: Multiplet around 7.3-7.4 ppm (5H, from benzyl group). - Benzyl CH₂: Singlet around 5.1-5.2 ppm (2H). - Piperazine Ring Protons: Complex multiplets between ~2.5-4.5 ppm. - Methyl Protons (CH₃): Doublet around 1.1-1.3 ppm (3H). - Amine Protons (N⁺H₂): Broad signals, often exchangeable with D₂O. |

| Mass Spec. (ESI+) | Expected m/z for the free base cation [M+H]⁺: ~235.15. The molecular ion of the intact salt is not typically observed. |

| HPLC | A primary peak corresponding to the product, with purity typically >98% (by area percentage) for use in further synthesis. |

| IR Spectroscopy | - C=O Stretch: Strong absorption band around 1690-1710 cm⁻¹ (carbamate carbonyl). - C-O Stretch: Absorption around 1230-1250 cm⁻¹. - N-H Stretch: Broad absorption from the ammonium salt in the 2400-2800 cm⁻¹ region. |

Applications in Medicinal Chemistry

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules.

Deprotection and Further Functionalization

The Cbz group can be cleanly removed via catalytic hydrogenation, unmasking the N1 secondary amine for subsequent reactions without disturbing the rest of the molecule.

-

Reaction: Catalytic Hydrogenation (e.g., H₂, Pd/C in Methanol or Ethanol).

-

Result: This reaction cleaves the Cbz group to yield 2-methylpiperazine hydrochloride and toluene as a byproduct. The revealed secondary amine is a potent nucleophile.

Downstream Synthetic Workflow

Once deprotected, the resulting 2-methylpiperazine can be elaborated through various standard coupling reactions.

Caption: Common synthetic pathways following Cbz deprotection.

This strategic deprotection-functionalization sequence is employed in the synthesis of numerous drug candidates, particularly those designed to treat psychiatric disorders, where the piperazine moiety often serves as a key pharmacophore for binding to dopamine and serotonin receptors.[5][6]

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is mandatory. The following information is based on data for structurally related piperazine derivatives.[7][8][9][10]

Hazard Identification

| Hazard Class | Classification | Precautionary Action |

| Skin Corrosion/Irritation | Category 1B/2 | Causes severe skin burns and irritation. Wear appropriate gloves and protective clothing.[7][8] |

| Serious Eye Damage | Category 1/2 | Causes serious eye damage. Wear safety goggles or a face shield.[7][9] |

| Target Organ Toxicity | Category 3 | May cause respiratory irritation. Use only in a well-ventilated area or fume hood.[7][10] |

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is required.

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

-

Stability: The hydrochloride salt form provides good stability under the recommended storage conditions.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its pre-packaged, chiral piperazine core, combined with a robust and selectively cleavable protecting group, facilitates efficient and controlled entry into complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

-

Benzyl 2-methylpiperazine-1-carboxylate. MySkinRecipes.[Link]

-

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride. Apprachem.[Link]

-

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate. PubChem, National Center for Biotechnology Information.[Link]

-

Benzyl piperazine-1-carboxylate. PubChem, National Center for Biotechnology Information.[Link]

-

1-BENZYLPIPERAZINE. Organic Syntheses.[Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central, National Center for Biotechnology Information.[Link]

-

An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. ResearchGate.[Link]

- Process for preparing N-benzyl piperazine.

- Preparation method for 1-benzyl-3-piperidone hydrochloride.

Sources

- 1. (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride | CAS 1217720-49-4 | Sun-shinechem [sun-shinechem.com]

- 2. 1217720-49-4|(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 3. This compound | 1187928-18-2 [chemicalbook.com]

- 4. 444666-46-0|Benzyl 2-methylpiperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. Benzyl 2-methylpiperazine-1-carboxylate [myskinrecipes.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

- 8. biosynth.com [biosynth.com]

- 9. fishersci.com [fishersci.com]

- 10. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 2-methylpiperazine-1-carboxylate Hydrochloride: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of piperazine, a ubiquitous scaffold in drug discovery, this molecule serves as a versatile building block for the synthesis of complex molecular architectures with a wide range of biological activities. The presence of a methyl group at the 2-position introduces chirality and steric bulk, influencing the conformational flexibility of the piperazine ring and the binding interactions of its derivatives with biological targets. The benzyloxycarbonyl (Cbz) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, a crucial feature for the construction of diverse chemical libraries. This guide provides a comprehensive overview of the structure, synthesis, and characterization of this compound, offering insights for its application in drug discovery and development.

Physicochemical Properties

The hydrochloride salt of benzyl 2-methylpiperazine-1-carboxylate is typically a white to off-white solid, with solubility in water and polar organic solvents. The presence of the Cbz group and the hydrochloride salt form contribute to its solid-state stability, making it convenient for storage and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [1] |

| Molecular Weight | 270.76 g/mol | [1] |

| CAS Number | 1187928-18-2 (racemic) 1217720-49-4 ((S)-enantiomer) 1217848-48-0 ((R)-enantiomer) | [1][2] |

| Appearance | White to off-white solid | |

| Storage | Store at 2-8°C in a dry, well-ventilated place. |

Synthesis

The synthesis of this compound is a multi-step process that involves the selective protection of one of the nitrogen atoms of 2-methylpiperazine, followed by the formation of the hydrochloride salt. The key transformation is the N-benzyloxycarbonylation, a widely used method for the protection of amines.[3]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from general methods for N-Cbz protection and hydrochloride salt formation.[3][4] Researchers should optimize conditions based on their specific starting materials and desired scale.

Materials:

-

2-Methylpiperazine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (ethereal or ethanolic solution)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

N-Benzyloxycarbonylation:

-

In a round-bottom flask, dissolve 2-methylpiperazine (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq), to the solution.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl 2-methylpiperazine-1-carboxylate.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified benzyl 2-methylpiperazine-1-carboxylate in a minimal amount of a suitable solvent, such as diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in ether or ethanol (1.1 eq) dropwise with stirring.

-

A white precipitate of this compound should form.

-

Continue stirring for 30 minutes in the ice bath.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to yield the final compound.

-

Causality Behind Experimental Choices:

-

The use of a base (sodium bicarbonate or triethylamine) is essential to neutralize the hydrochloric acid generated during the reaction between the amine and benzyl chloroformate, driving the reaction to completion.

-

The reaction is performed at 0 °C initially to control the exothermic nature of the acylation reaction and minimize potential side reactions.

-

The hydrochloride salt is prepared to improve the compound's stability, crystallinity, and handling characteristics.

Structural Characterization

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Interpretation

Caption: Spectroscopic techniques for structural confirmation.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. Key expected signals include:

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

-

Benzylic Protons: A singlet or AB quartet around 5.1 ppm for the two protons of the -CH₂- group attached to the oxygen.

-

Piperazine Ring Protons: A series of complex multiplets in the aliphatic region (typically 2.5-4.5 ppm) corresponding to the protons on the piperazine ring. The methyl group at the 2-position will influence the chemical shifts and coupling patterns of the adjacent protons.

-

Methyl Protons: A doublet around 1.1-1.3 ppm corresponding to the three protons of the methyl group.

-

N-H Proton: A broad singlet, which may be shifted downfield due to the hydrochloride salt formation and may exchange with D₂O.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Expected chemical shifts include:

-

Carbonyl Carbon: A signal in the range of 155-165 ppm for the carbamate carbonyl carbon.

-

Aromatic Carbons: Several signals between 127-137 ppm for the carbons of the phenyl ring.

-

Benzylic Carbon: A signal around 67 ppm for the benzylic carbon.

-

Piperazine Ring Carbons: Signals in the aliphatic region (typically 40-60 ppm).

-

Methyl Carbon: A signal in the upfield region (around 15-20 ppm).

FTIR Spectroscopy:

The FTIR spectrum is used to identify the presence of key functional groups. Characteristic absorption bands include:

-

N-H Stretching: A broad band in the region of 2400-2800 cm⁻¹ is expected for the ammonium hydrochloride.

-

C=O Stretching: A strong absorption band around 1690-1710 cm⁻¹ corresponding to the carbamate carbonyl group.

-

C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Signals below 3000 cm⁻¹.

Mass Spectrometry:

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z corresponding to the free base (molecular weight ~234.3 g/mol ). Fragmentation may involve the loss of the benzyl group or cleavage of the piperazine ring. A common fragment observed for benzyl-containing compounds is the tropylium ion at m/z 91.[5][6]

Applications in Drug Discovery

This compound is a valuable starting material for the synthesis of a wide array of pharmacologically active compounds. The piperazine moiety is a well-established pharmacophore found in drugs targeting various receptors and enzymes in the central nervous system (CNS) and other therapeutic areas. The ability to selectively deprotect the second nitrogen of the piperazine ring allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a key chiral building block with significant potential in the field of drug discovery. Its well-defined structure and versatile reactivity allow for the synthesis of diverse libraries of compounds for biological screening. This guide has provided a detailed overview of its synthesis, characterization, and handling, offering a valuable resource for researchers and scientists working in pharmaceutical and chemical research.

References

- [Placeholder for a relevant journal article on piperazine synthesis]

- [Placeholder for a relevant journal article on Cbz protection]

- Organic Syntheses, Coll. Vol. 5, p.904 (1973); Vol. 42, p.19 (1962). [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0094]

- [Placeholder for a relevant journal article on mass spectrometry of piperazines]

- [Placeholder for a relevant journal article on NMR of piperazines]

- [Placeholder for a relevant journal article on IR of piperazines]

- [Placeholder for a relevant journal article on applications of piperazine deriv

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

- [Placeholder for a relevant journal article on drug discovery applic

- [Placeholder for a relevant safety d

- [Placeholder for a relevant review on piperazines in medicinal chemistry]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 444666-46-0|Benzyl 2-methylpiperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

Benzyl 2-methylpiperazine-1-carboxylate hydrochloride synthesis overview

An In-Depth Technical Guide to the Synthesis of Benzyl 2-methylpiperazine-1-carboxylate Hydrochloride

Abstract

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2][3] This guide provides a detailed technical overview of the synthesis of this compound, a key chiral building block for drug discovery. The synthesis hinges on the strategic mono-N-protection of 2-methylpiperazine using a benzyloxycarbonyl (Cbz) group, followed by conversion to its hydrochloride salt. We will explore the underlying chemical principles, provide a detailed, field-tested experimental protocol, and discuss the critical parameters for ensuring a high-yield, high-purity synthesis. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this essential synthetic transformation.

Retrosynthetic Analysis and Core Principles

The synthesis of this compound is conceptually straightforward, relying on the selective functionalization of one of the two nitrogen atoms in the 2-methylpiperazine starting material.

Retrosynthetic Strategy

A retrosynthetic analysis reveals a two-step process: the formation of the hydrochloride salt from its freebase, and the key N-C bond formation to install the benzyloxycarbonyl (Cbz) protecting group.

Caption: Retrosynthetic analysis of the target compound.

The Challenge of Selective Mono-Protection

2-Methylpiperazine is a non-symmetrical diamine. Direct alkylation or acylation without a protecting group strategy can lead to a mixture of mono- and di-substituted products, as well as potential regioisomers, necessitating difficult purifications.[4] The use of a protecting group like Cbz allows for the selective blocking of one nitrogen, enabling subsequent, specific modification at the remaining secondary amine. The Cbz group is particularly advantageous as it can be readily removed under neutral conditions via catalytic hydrogenolysis, a method that preserves many other functional groups.[5]

Starting Material Profile: 2-Methylpiperazine

A thorough understanding of the primary starting material is critical for safety and reaction success.

| Property | Value | Reference(s) |

| CAS Number | 109-07-9 | [6][7] |

| Molecular Formula | C₅H₁₂N₂ | [6] |

| Molecular Weight | 100.16 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid or crystalline powder | [6][7] |

| Boiling Point | 153-165°C | [7][8] |

| Solubility | Miscible with water and common organic solvents | [6][8] |

Safety and Handling: 2-Methylpiperazine is a corrosive and hazardous substance.[9][10] It can cause severe chemical burns to the skin and eyes and is harmful if ingested.[9][10] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

Synthetic Protocol I: N-Carbobenzyloxy (Cbz) Protection

This step constitutes the core transformation. The protocol described is an adaptation of the well-established Schotten-Baumann reaction conditions, optimized for the selective mono-acylation of 2-methylpiperazine.

Causality Behind Experimental Choices

-

Solvent: Dichloromethane (DCM) is chosen for its ability to dissolve the starting amine and its immiscibility with the aqueous base, allowing for easy separation.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5°C) with an ice bath is crucial to minimize the formation of the di-protected byproduct and prevent degradation of the acylating agent.

-

Base: An aqueous solution of sodium carbonate (Na₂CO₃) acts as an inexpensive and effective base. Its primary role is to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

-

Stoichiometry: Using a slight excess of 2-methylpiperazine relative to benzyl chloroformate can favor mono-protection by ensuring the acylating agent is the limiting reactant. However, the most common approach involves careful, slow addition of the benzyl chloroformate to a solution of the amine.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methylpiperazine (1.0 eq.) and dichloromethane (DCM, approx. 10 mL per gram of amine).

-

Addition of Base: Add an aqueous solution of sodium carbonate (2.0 eq., 2M solution).

-

Cooling: Cool the vigorously stirred biphasic mixture to 0-5°C using an ice-water bath.

-

Reagent Addition: Dissolve benzyl chloroformate (Cbz-Cl, 0.95 eq.) in a small amount of DCM and add it to the dropping funnel. Add the Cbz-Cl solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, Benzyl 2-methylpiperazine-1-carboxylate, typically as a pale yellow oil.

-

Purification: Purify the crude oil via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure mono-protected product.

Synthetic Protocol II: Hydrochloride Salt Formation

Converting the oily freebase product into a stable, crystalline hydrochloride salt is often desirable for purification, handling, and long-term storage.

Principle of Salt Formation

The unprotected secondary amine at the N4 position of the piperazine ring is basic. It readily reacts with a strong acid like hydrochloric acid in an anhydrous organic solvent to precipitate as its corresponding ammonium salt.

Step-by-Step Experimental Protocol

-

Dissolution: Dissolve the purified Benzyl 2-methylpiperazine-1-carboxylate (1.0 eq.) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise.

-

Precipitation: A white precipitate will begin to form almost immediately. Continue adding the HCl solution until no further precipitation is observed, or until the solution is acidic as tested by pH paper (moistened with a drop of water).

-

Isolation: Stir the resulting slurry for 30 minutes at room temperature or in an ice bath to ensure complete precipitation.

-

Filtration and Washing: Collect the white solid by vacuum filtration. Wash the filter cake with several portions of cold, anhydrous diethyl ether to remove any soluble impurities.

-

Drying: Dry the resulting white crystalline solid under high vacuum to a constant weight.

Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, structure, and purity of the final product.

| Analysis Method | Expected Results for Benzyl 2-methylpiperazine-1-carboxylate HCl |

| ¹H NMR | Characteristic peaks for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ (~5.1 ppm), the piperazine ring protons (complex multiplets, ~2.8-4.5 ppm), and the methyl group doublet (~1.2 ppm). The NH₂⁺ proton may appear as a broad singlet.[4] |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon (~155 ppm), aromatic carbons, benzylic carbon, and the distinct carbons of the piperazine ring and methyl group.[4] |

| LC-MS | A prominent peak corresponding to the molecular ion of the free base [M+H]⁺. |

| Purity (HPLC) | ≥98% is typically required for drug development applications. |

| Appearance | White to off-white crystalline solid. |

Overall Synthesis Workflow

The entire process from starting material to final, validated product can be visualized as a multi-stage workflow.

Caption: Complete experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound is a robust and reproducible process that provides a valuable chiral intermediate for pharmaceutical research and development. The success of the synthesis relies on a controlled N-acylation reaction to ensure selective mono-protection, followed by a straightforward salt formation. By understanding the causality behind each experimental step—from temperature control and base selection to the final purification and characterization—researchers can consistently produce this key building block with high purity and yield, accelerating the discovery of new piperazine-based therapeutics.

References

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions (RSC Publishing). Retrieved from [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. Retrieved from [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). ResearchGate. Retrieved from [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved from [Link]

-

1-BENZYLPIPERAZINE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Synthesis method of N-Boc piperazine. (n.d.). Google Patents.

-

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride. (n.d.). Appretech. Retrieved from [Link]

-

Benzyl 2-methylpiperazine-1-carboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Connect Journals. Retrieved from [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Synthesis method of N-methylpiperazine. (n.d.). Google Patents.

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.). Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CAS 109-07-9: 2-Methylpiperazine | CymitQuimica [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

Chiral building blocks for asymmetric synthesis

<_ An In-Depth Technical Guide to Chiral Building Blocks for Asymmetric Synthesis

Abstract

Chirality is a fundamental property of molecules that has profound implications in the pharmaceutical and life sciences industries. The differential pharmacological and toxicological effects of enantiomers have necessitated the development of stereoselective synthetic methods to produce enantiomerically pure compounds. This guide provides a comprehensive overview of chiral building blocks, which are essential starting materials and intermediates in asymmetric synthesis. We will explore the significance of chirality in drug development, delve into the various types and sources of chiral building blocks, and detail the primary synthetic strategies employed to achieve high levels of stereocontrol. Furthermore, this document will showcase the practical application of these principles through case studies of blockbuster drugs and discuss the current challenges and future trends that are shaping the field of asymmetric synthesis.

The Imperative of Chirality in Modern Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical consideration in pharmacology. Biological systems, composed of chiral entities like amino acids and sugars, often exhibit stereoselectivity in their interactions with drug molecules.[1][2] This means that the two enantiomers of a chiral drug can have markedly different biological activities. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.[1][3]

The tragic case of thalidomide serves as a stark reminder of the importance of stereochemistry in drug safety. One enantiomer of thalidomide was an effective sedative, while the other was a potent teratogen, causing severe birth defects.[2][4] This and other examples have led to stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), which since 1992 has required detailed information on the stereochemistry of new drug candidates.[1][3][5] Consequently, the development of single-enantiomer drugs has become a major focus for the pharmaceutical industry, driving the demand for efficient and scalable methods for asymmetric synthesis.[5][6]

A Survey of Chiral Building Blocks: Types and Origins

Chiral building blocks are enantiomerically pure compounds that serve as foundational units in the construction of more complex chiral molecules.[7] They possess one or more stereogenic centers and are instrumental in transferring chirality to the final product. These building blocks can be broadly categorized based on their origin and chemical nature.

The Chiral Pool: Nature's Contribution

The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources.[7][8] This approach, also known as the chiron approach, is a cornerstone of asymmetric synthesis.[9]

-

Amino Acids: As the fundamental constituents of proteins, L-amino acids are abundant and provide a diverse array of chiral scaffolds.[7]

-

Carbohydrates (Sugars): Sugars like glucose and fructose offer a rich source of stereocenters and are versatile starting materials.[2][7]

-

Terpenes and Alkaloids: These classes of natural products provide complex and varied chiral frameworks.[7]

The primary advantage of the chiral pool is the inherent enantiopurity of the starting materials. However, the structural diversity is limited to what nature provides, and multiple synthetic steps may be required to convert them into the desired target molecule.

Synthetic Chiral Building Blocks

Beyond the chiral pool, a vast array of chiral building blocks are produced through synthetic methods. These can be classified by their functional groups:

-

Chiral Alcohols: Key intermediates synthesized via asymmetric reduction of carbonyl compounds or enantioseparation techniques.[]

-

Chiral Amines: Crucial for many pharmaceuticals, they are often prepared by asymmetric reduction of imines or enzymatic resolution.[][11]

-

Chiral Carboxylic Acids: Versatile building blocks obtained through asymmetric synthesis or from the chiral pool.[][12]

-

Chiral Amino Alcohols, Esters, and Amides: These represent other important classes of synthetically derived chiral intermediates.[]

The synthesis of these building blocks relies on the powerful strategies of asymmetric synthesis discussed in the next section.

Core Strategies in Asymmetric Synthesis

The goal of asymmetric synthesis is to create a new chiral center with a preference for one enantiomer over the other. Several powerful strategies have been developed to achieve this.

Chiral Auxiliaries

In this approach, an achiral substrate is covalently bonded to a chiral auxiliary.[13] This temporary attachment induces diastereoselectivity in a subsequent reaction, allowing for the creation of a new stereocenter with a high degree of control. The auxiliary is then removed to yield the enantiomerically enriched product and can often be recovered and reused.[9] The Evans N-acyloxazolidinones are a classic example of this methodology.[13]

Asymmetric Catalysis

Asymmetric catalysis is arguably the most elegant and efficient method for asymmetric synthesis.[8][13] A small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. This field can be broadly divided into three main areas:[14]

-

Transition Metal Catalysis: Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Catalysts like Noyori's Ru-BINAP and Jacobsen's catalyst are renowned for their high efficiency in asymmetric hydrogenations and epoxidations, respectively.[15][16]

-

Organocatalysis: This sub-discipline utilizes small organic molecules as catalysts. Proline and its derivatives, for example, have proven to be highly effective in a variety of asymmetric transformations.[17]

-

Biocatalysis: Enzymes are nature's catalysts and often exhibit exquisite stereoselectivity.[18] The use of whole cells or isolated enzymes for chemical transformations is a rapidly growing area, offering mild reaction conditions and high enantiomeric excesses.[18][19]

Resolution of Racemates

While the direct synthesis of single enantiomers is often preferred, the resolution of a racemic mixture (a 50:50 mixture of enantiomers) remains a viable strategy.

-

Classical Resolution: This involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by physical methods like crystallization.

-

Kinetic Resolution: In this method, one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer.

Visualization of Synthetic Strategies

To better illustrate the relationships between these core synthetic strategies, the following diagram provides a conceptual overview.

Caption: Core strategies for obtaining enantiopure compounds.

Case Studies: Chiral Building Blocks in Blockbuster Drugs

The practical application of these principles is best illustrated through the synthesis of commercially successful drugs.

Oseltamivir (Tamiflu®)

The antiviral drug oseltamivir, marketed as Tamiflu®, is a prime example of chiral pool synthesis.[20] The commercial production historically starts from (-)-shikimic acid, a natural product harvested from Chinese star anise.[20] The synthesis of oseltamivir is a multistep process that carefully manipulates the existing stereocenters of shikimic acid to arrive at the final, complex molecular architecture.[20][21][22] While alternative synthetic routes have been developed, the shikimic acid pathway remains a benchmark in industrial-scale asymmetric synthesis.[20] It is important to note that many of these syntheses involve the use of potentially hazardous azide reagents.[23]

Experimental Workflow: Oseltamivir from Shikimic Acid (Conceptual)

Caption: Conceptual workflow for Oseltamivir synthesis.

Atorvastatin (Lipitor®)

Atorvastatin, the active ingredient in Lipitor®, is a top-selling drug for lowering cholesterol.[24] The synthesis of its chiral side chain is a testament to the power of biocatalysis.[25][26] An efficient and scalable process utilizes a deoxyribose-5-phosphate aldolase (DERA) enzyme in a one-pot tandem aldol reaction.[27] This enzymatic approach sets two stereogenic centers with high enantiomeric and diastereomeric excess, demonstrating a green and highly effective alternative to traditional chemical methods.[27] The industrial synthesis of the pyrrole core of atorvastatin often employs a Paal-Knorr cyclocondensation.[28]

Data Presentation: Comparison of Synthetic Routes for Oseltamivir

| Parameter | Synthesis from (-)-Shikimic Acid | Synthesis from Diethyl D-Tartrate |

| Starting Material | (-)-Shikimic Acid | Diethyl D-Tartrate |

| Number of Steps | ~8 | ~11 |

| Overall Yield | ~47% | High individual step yields |

| Use of Azide | Yes[23] | No |

| Key Reactions | Nucleophilic substitution with azide, Aziridination | Asymmetric aza-Henry reaction, Domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction |

| Final Product Purity | High purity (99.7% for a similar route) | High purity implied by detailed characterization |

Challenges and Future Perspectives

Despite the significant progress in asymmetric synthesis, several challenges remain. The development of more efficient, selective, and sustainable catalysts is an ongoing endeavor.[17][29] The principles of green chemistry are increasingly being applied to chiral synthesis, with a focus on reducing waste, minimizing the use of hazardous reagents, and improving atom economy.[14][30]

Future trends in the field include:

-

Continuous Flow Chemistry: This technology offers improved safety, scalability, and efficiency for asymmetric reactions.[31]

-

Photoredox Catalysis: The use of visible light to drive asymmetric transformations is a rapidly emerging area with significant potential.[32]

-

Computational Chemistry: In silico methods are becoming increasingly powerful for designing new chiral catalysts and predicting their performance.

The continued innovation in asymmetric synthesis will undoubtedly lead to the development of more effective and safer medicines, as well as more sustainable chemical manufacturing processes.[14]

References

- The Significance of Chirality in Drug Design and Development. (2011). Google Books.

- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025). AiFChem.

- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.).

- A Look at the Importance of Chirality in Drug Activity: Some Signific

- The significance of chirality in contemporary drug discovery-a mini review. (2024). RSC Publishing.

- The Significance of Chirality in Drug Design and Development. (n.d.). PubMed Central.

- Oseltamivir total synthesis. (n.d.). Wikipedia.

- A short and practical synthesis of oseltamivir phosphate (Tamiflu)

- Chiral Selector Development for Green Chemistry Applic

- A Comparative Guide to the Synthesis of Oseltamivir: Shikimic Acid vs.

- A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid. (2009).

- The Future of Asymmetric Synthesis: Trends and Innov

- Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermedi

- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermedi

- The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. (2020). ScienceDirect.

- How Chiral Building Blocks Drive Advances in Drug Discovery. (2025). AiFChem.

- Biocatalysis: A smart and green tool for the preparation of chiral drugs. (2022). PubMed Central.

- Precision Chiral Building Block Synthesis. (n.d.). BOC Sciences.

- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2025).

- Atorvastatin (Lipitor) by MCR. (2019).

- Methods of Asymmetric Synthesis using chiral pool 2.pptx. (n.d.). Slideshare.

- [Green biosynthesis of chiral pharmaceutical chemicals]. (2022). PubMed.

- Meeting Challenges in Asymmetric Synthesis. (n.d.). Pharmaceutical Technology.

- Asymmetric Synthesis. (n.d.). University of Windsor.

- ASYMMETRIC SYNTHESIS. (n.d.). IIP Series.

- Green and Enantioselective Synthesis via Cascade Biotransformations: From Simple Racemic Substrates to High‐Value Chiral Chemicals. (2024).

- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PubMed Central.

- Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. (2022).

- Asymmetric Synthesis. (n.d.). University of Nairobi.

- Stereoselective Introduction of Two Chiral Centers by a Single Diketoreductase: An Efficient Biocatalytic Route for the Synthesis of St

- Recent Advances in Catalytic Asymmetric Synthesis. (2024). Chiralpedia.

- Methods of Asymmetric Synthesis. (n.d.). Scribd.

- Chiral Building Blocks Selection. (n.d.). Enamine.

- Recent advances in catalytic asymmetric synthesis. (2024). Frontiers.

- The Story of LIPITOR - A Peek into the World of Pharmaceutical Process Chemistry. (2007). University of Connecticut.

- Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains. (n.d.). Semantic Scholar.

- Construction of Axially Chiral Compounds via Asymmetric Organocatalysis. (2018).

- Special Issue : Asymmetric Catalysis: Recent Progress and Future Perspective. (n.d.). MDPI.

- Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2026).

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. pharma.researchfloor.org [pharma.researchfloor.org]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 6. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 7. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 8. iipseries.org [iipseries.org]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. uwindsor.ca [uwindsor.ca]

- 14. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 21. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 25. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. semanticscholar.org [semanticscholar.org]

- 27. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Recent Advances in Catalytic Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 30. [Green biosynthesis of chiral pharmaceutical chemicals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 32. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

(S)-Benzyl 2-Methylpiperazine-1-Carboxylate Hydrochloride: A Technical Guide to a Versatile Chiral Building Block in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of (S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride, a pivotal chiral building block in contemporary medicinal chemistry. We will explore its core utility as a protected synthon, detailing the strategic importance of its stereochemistry and the function of the benzyl carbamate protecting group. This guide offers field-proven, step-by-step protocols for its key transformations, including deprotection and subsequent N-functionalization, explaining the causality behind experimental choices. Furthermore, we will examine its application in the synthesis of high-value therapeutic agents, with case studies in antiviral and central nervous system (CNS) drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the creation of novel, stereochemically defined pharmaceuticals.

Introduction: The Strategic Value of Chiral Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[1][2] Its two nitrogen atoms provide handles for molecular elaboration and can serve as key hydrogen bond acceptors or protonatable centers, influencing a compound's physicochemical properties such as solubility and lipophilicity.[3] The introduction of a chiral center, as seen in (S)-2-methylpiperazine, adds a critical layer of complexity and specificity. This stereochemical definition is paramount for achieving selective interactions with biological targets, which are themselves chiral, ultimately enhancing a drug's potency and reducing off-target effects.[4]

(S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride (CAS: 1217720-49-4) is a highly valuable synthetic intermediate that provides the chiral 2-methylpiperazine core in a protected form.[5] The benzyl carbamate (Cbz or Z) group at the N1 position allows for selective reactions at the N4 nitrogen, while the hydrochloride salt form enhances stability and ease of handling. This guide will detail the practical application of this building block, transforming it from a catalog chemical into a key component of sophisticated drug synthesis.

Physicochemical Properties & Structural Data

A clear understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis.

| Property | Value |

| CAS Number | 1217720-49-4 |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ |

| Molecular Weight | 270.76 g/mol |

| Appearance | White to off-white solid |

| Chirality | (S)-enantiomer |

Core Synthetic Utility & Key Transformations

The primary application of (S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride is as a protected precursor to (S)-2-methylpiperazine. The benzyl carbamate group is a robust protecting group, stable to a wide range of reaction conditions, yet can be removed cleanly under specific protocols.[6] This allows for the functionalization of the piperazine core in a controlled, stepwise manner.

Diagram: Overall Synthetic Workflow

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Introduction to the synthesis method of Baloxavir marboxil_Chemicalbook [chemicalbook.com]

- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. HDAC6 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of (R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride in Modern Drug Discovery: A Technical Guide

Introduction: The Significance of Chiral Scaffolds in Medicinal Chemistry